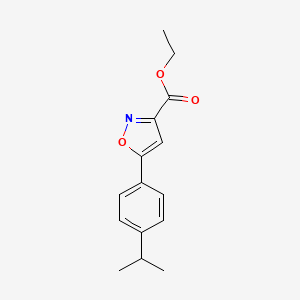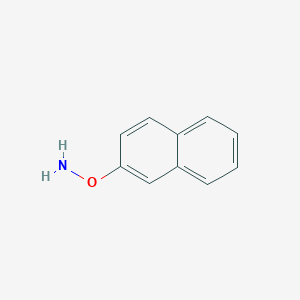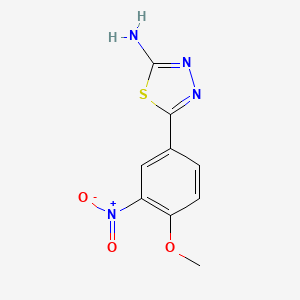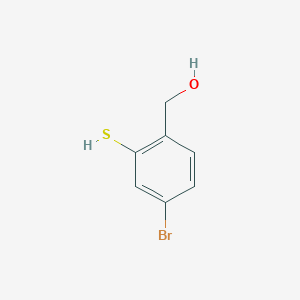![molecular formula C11H16ClNO3 B13695500 7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is a chemical compound that belongs to the class of tetrahydrobenzo[f][1,4]oxazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[f][1,4]oxazepine derivatives through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the PEX14-PEX5 protein-protein interface, leading to the inhibition of essential cellular processes in trypanosomes. This disruption ultimately results in cell death, making it a promising candidate for the treatment of trypanosomiasis .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: This compound shares a similar core structure but differs in its functional groups and biological activity.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Another related compound with a similar scaffold but lacking the dimethoxy substitution.
Uniqueness
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-13-10-5-8-7-12-3-4-15-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H |
InChI Key |
VQZGFDXGGLKOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNCCO2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)








![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)


